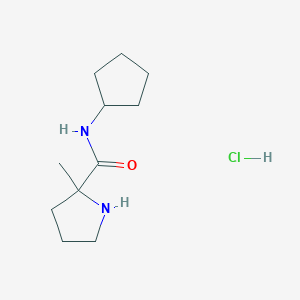
3-(Trifluoromethoxy)phenylmagnesium bromide
Overview
Description
. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules.
Mechanism of Action
The environment in which these reactions take place can greatly influence their efficacy and stability. For instance, Grignard reagents are typically prepared and used under anhydrous conditions because they react vigorously with water to form hydrocarbons . They are also sensitive to oxygen and carbon dioxide in the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenylmagnesium bromide typically involves the reaction of 3-(trifluoromethoxy)benzene with magnesium in the presence of anhydrous ether. The reaction is highly sensitive to moisture and requires strict anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with enhanced safety and efficiency measures. Large reactors equipped with inert gas atmospheres and rigorous moisture control systems are employed to ensure the purity and yield of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)phenylmagnesium bromide undergoes several types of reactions, including:
Oxidation: The Grignard reagent can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The Grignard reagent can react with various electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Typically involves the use of molecular oxygen or other mild oxidizing agents.
Reduction: Requires specific reducing agents and controlled conditions.
Substitution: Electrophiles such as aldehydes, ketones, and esters are commonly used.
Major Products Formed:
Alcohols: Resulting from the oxidation of the Grignard reagent.
Substituted Compounds: Formed through substitution reactions with various electrophiles.
Scientific Research Applications
3-(Trifluoromethoxy)phenylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the modification of biomolecules and the study of biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of materials with specific properties and functionalities.
Comparison with Similar Compounds
3-(Trifluoromethoxy)phenylmagnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other Grignard reagents. Similar compounds include:
3-(Trifluoromethoxy)benzyl bromide
4-(Trifluoromethoxy)phenylmagnesium bromide
3-(Trifluoromethyl)phenylmagnesium bromide
These compounds share structural similarities but differ in their reactivity and applications due to variations in their substituents.
Properties
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQISXHNMIPMNHU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552332-04-4 | |
| Record name | 552332-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)


![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
![tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1443603.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)
![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)


![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)

